

# Application Notes and Protocols for $\gamma$ -Octalactone in Flavor Chemistry

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## Compound of Interest

Compound Name: *gamma-Octalactone*

Cat. No.: B087194

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## Introduction to $\gamma$ -Octalactone

**Gamma-Octalactone** ( $\gamma$ -octalactone), identified by CAS number 104-50-7 and FEMA number 2796, is a pivotal aroma compound in the flavor and fragrance industry.[1][2] It belongs to the lactone class of organic compounds, characterized by a cyclic ester structure. Its sensory profile is predominantly described as sweet, creamy, and coconut-like, with additional nuances of peach, apricot, and dairy.[1][3][4] This versatile aromatic profile makes it an invaluable ingredient for building and enhancing a wide array of flavor profiles.

Naturally occurring in a variety of fruits such as peaches, apricots, mangoes, and strawberries,  $\gamma$ -octalactone is also found in dairy products, beer, wine, and aged spirits.[1][5][6][7][8] Its presence contributes significantly to the characteristic flavor and aroma of these products. In industrial applications, it is produced through chemical synthesis or biotechnological fermentation processes to yield a nature-identical compound.[9][10][11] It is generally recognized as safe (GRAS) for use in food products within specified limits.[1][11]

## Quantitative Data Summary

The perception and application of  $\gamma$ -octalactone are highly dependent on its concentration. Below are key quantitative data points summarized for clarity.

Table 1: Physico-Chemical Properties of  $\gamma$ -Octalactone

Property	Value	Reference
CAS Number	104-50-7	[2]
FEMA Number	2796	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	[2][12]
Molecular Weight	142.20 g/mol	[2][12]
Appearance	Colorless to pale yellow liquid	[1][13]
Boiling Point	234 °C at 760 mmHg	[7][12]
Density	~0.977 g/cm <sup>3</sup>	[13]
Solubility	Soluble in alcohol, slightly soluble in water	[10]

Table 2: Sensory Thresholds and Typical Usage Levels

Parameter	Value	Matrix / Application	Reference
Odor Detection Threshold	~1 ppb (0.001 ppm)	General	[5][7]
Odor Detection Threshold (R)-enantiomer	Not Determined	Australian Red Wine	[14]
Odor Detection Threshold (S)-enantiomer	Not Determined	Australian Red Wine	[14]
Typical Usage Range	0.5 - 50 ppm	General Food & Beverage	[1][11]
Suggested Level in Bacon Flavors	50 ppm	Ready-to-drink beverage flavor	[15]
Suggested Level in Roast Beef Flavors	100 ppm	Ready-to-drink beverage flavor	[15]
Suggested Level in Grill Flavors	300+ ppm	Ready-to-drink beverage flavor	[15]
Suggested Level in Apricot Flavors	50 - 200 ppm	Ready-to-drink beverage flavor	[15]
Suggested Level in Vanilla Flavors	10 - 200 ppm	Ready-to-drink beverage flavor	[15]
Suggested Level in Cereal Flavors	500 ppm	Ready-to-drink beverage flavor	[15]

## Experimental Protocols

Detailed methodologies for the extraction, analysis, and sensory evaluation of  $\gamma$ -octalactone are provided below. These protocols are foundational for research and quality control in flavor chemistry.

This protocol describes the extraction of volatile compounds, including  $\gamma$ -octalactone, from a liquid food matrix (e.g., fruit juice, wine) for subsequent GC-MS analysis. SPME is a solvent-free technique that is both rapid and sensitive.[\[16\]](#)[\[17\]](#)[\[18\]](#)

#### Materials:

- 20 mL headspace vials with PTFE-lined septa
- SPME fiber assembly (e.g., 50/30  $\mu$ m DVB/CAR/PDMS)
- Heating block or water bath with agitation
- Analytical balance
- Sodium chloride (NaCl), analytical grade
- Internal standard (e.g., deuterated  $\gamma$ -octalactone or 2-octanol)

#### Procedure:

- Sample Preparation: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
- Internal Standard: For quantitative analysis, add a precise amount of the chosen internal standard to the vial.
- Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the sample, promoting the release of volatile analytes into the headspace.[\[19\]](#)
- Sealing: Immediately seal the vial with a PTFE-lined septum cap to prevent the loss of volatiles.
- Equilibration: Place the vial in a heating block or water bath set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.[\[19\]](#)
- Extraction: After equilibration, expose the SPME fiber to the headspace of the vial by piercing the septum. Keep the fiber in the headspace for 30 minutes at 60°C to allow for the adsorption of analytes.[\[19\]](#)

- Desorption: Retract the fiber from the vial and immediately insert it into the heated injection port of the GC-MS system for thermal desorption.

SAFE is a high-vacuum distillation technique ideal for isolating volatile and semi-volatile compounds from complex matrices without thermal degradation.[8][13] This protocol outlines the general steps for using a SAFE apparatus.

#### Materials:

- SAFE glass apparatus
- High-vacuum pump (capable of reaching  $< 5 \times 10^{-3}$  Pa)
- Liquid nitrogen
- Heating bath (e.g., water bath)
- Solvent extract of the sample (e.g., in dichloromethane or diethyl ether)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- Apparatus Setup: Assemble the SAFE glassware as per the manufacturer's instructions. Ensure all joints are properly sealed. Place a cold trap between the apparatus and the vacuum pump.
- Initial Cooling: Cool the collection flasks of the SAFE apparatus with liquid nitrogen.
- System Evacuation: Start the high-vacuum pump to reduce the pressure inside the apparatus to the desired level (e.g.,  $10^{-3}$  mmHg).[5]
- Sample Introduction: Prepare a solvent extract of your food sample. Ensure the extract is dry by passing it over anhydrous sodium sulfate. Introduce the dried solvent extract into the dropping funnel of the SAFE apparatus.
- Distillation: Gently heat the distillation flask using a water bath set to a low temperature (e.g., 30-40°C).[5][13] Slowly open the valve of the dropping funnel to allow the extract to drip into

the distillation flask. The high vacuum will cause the immediate evaporation of the solvent and volatile flavor compounds.

- Collection: The evaporated compounds will travel through the apparatus and condense in the collection flasks cooled by liquid nitrogen.<sup>[5]</sup>
- Termination: Once all the sample has been introduced and distilled, turn off the heat and close the sample valve. Slowly vent the system to return to atmospheric pressure.
- Sample Recovery: Allow the collection flasks to warm to room temperature. The collected distillate contains the concentrated aroma compounds. This fraction can be further concentrated under a gentle stream of nitrogen if necessary before GC-MS analysis.

This protocol provides typical instrumental parameters for the quantification of  $\gamma$ -octalactone following extraction.

#### Materials:

- Gas Chromatograph with a Mass Spectrometer detector
- Capillary column (e.g., DB-5ms, HP-5ms, or a wax column like DB-WAX)
- Helium (carrier gas), high purity
- Calibration standards of  $\gamma$ -octalactone

#### Procedure:

- Injector Setup:
  - Mode: Splitless
  - Temperature: 250°C
  - Desorption Time (for SPME): 3-5 minutes
- GC Oven Program:
  - Initial Temperature: 40°C, hold for 3 minutes

- Ramp: 5°C/min to 240°C
- Final Hold: Hold at 240°C for 5 minutes
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV
  - Ion Source Temperature: 230°C
  - Transfer Line Temperature: 250°C
  - Acquisition Mode:
    - Full Scan: For qualitative identification (mass range m/z 40-350).
    - Selected Ion Monitoring (SIM): For quantitative analysis. The characteristic ion for  $\gamma$ -lactones is m/z 85.
- Quantification: Prepare a calibration curve using standard solutions of  $\gamma$ -octalactone of known concentrations (e.g., 0.1 to 10  $\mu\text{g/mL}$ ).<sup>[19]</sup> Analyze the standards and the extracted samples under the same conditions. Calculate the concentration of  $\gamma$ -octalactone in the samples by comparing its peak area (normalized to the internal standard) against the calibration curve.

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.<sup>[6][12]</sup> This protocol can be used to evaluate the impact of adding  $\gamma$ -octalactone to a food base.

Objective: To determine if the addition of  $\gamma$ -octalactone at a specific concentration creates a sensorially detectable difference in a product.

Materials:

- Control sample (Product A)

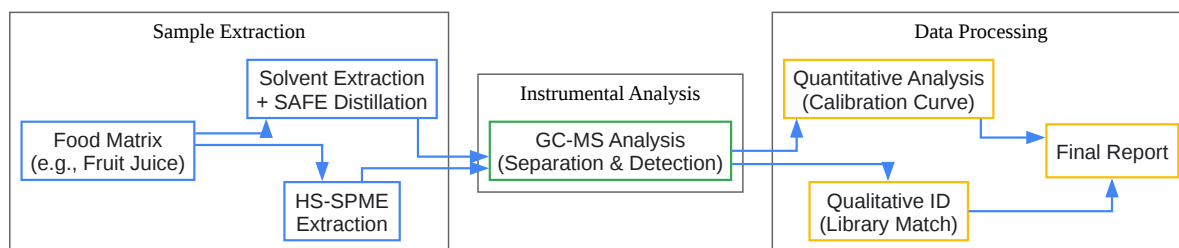
- Test sample (Product A +  $\gamma$ -octalactone, Product B)
- Sensory panel of at least 15-30 trained or consumer panelists<sup>[6]</sup>
- Identical tasting cups, coded with random 3-digit numbers
- Water and unsalted crackers for palate cleansing
- Evaluation forms

#### Procedure:

- Sample Preparation: Prepare the control (A) and test (B) samples. Ensure they are at the same temperature and served in identical cups.
- Test Setup: For each panelist, present a set of three coded samples. Two of the samples are identical, and one is different. There are six possible presentation orders to be randomized across panelists: AAB, ABA, BAA, BBA, BAB, ABB.<sup>[3][12]</sup>
- Instructions to Panelists: Instruct each panelist to taste the samples from left to right. Their task is to identify the "odd" or "different" sample among the three.<sup>[7][12]</sup> Panelists should cleanse their palate with water and crackers between samples if necessary.
- Data Collection: Panelists record their choice on the evaluation form.
- Data Analysis: Tally the number of correct identifications. The minimum number of correct judgments required to establish a statistically significant difference (e.g., at  $p < 0.05$ ) depends on the total number of panelists. This can be determined from statistical tables for the triangle test. In a triangle test, the probability of a correct guess by chance is  $1/3$ .<sup>[12]</sup>

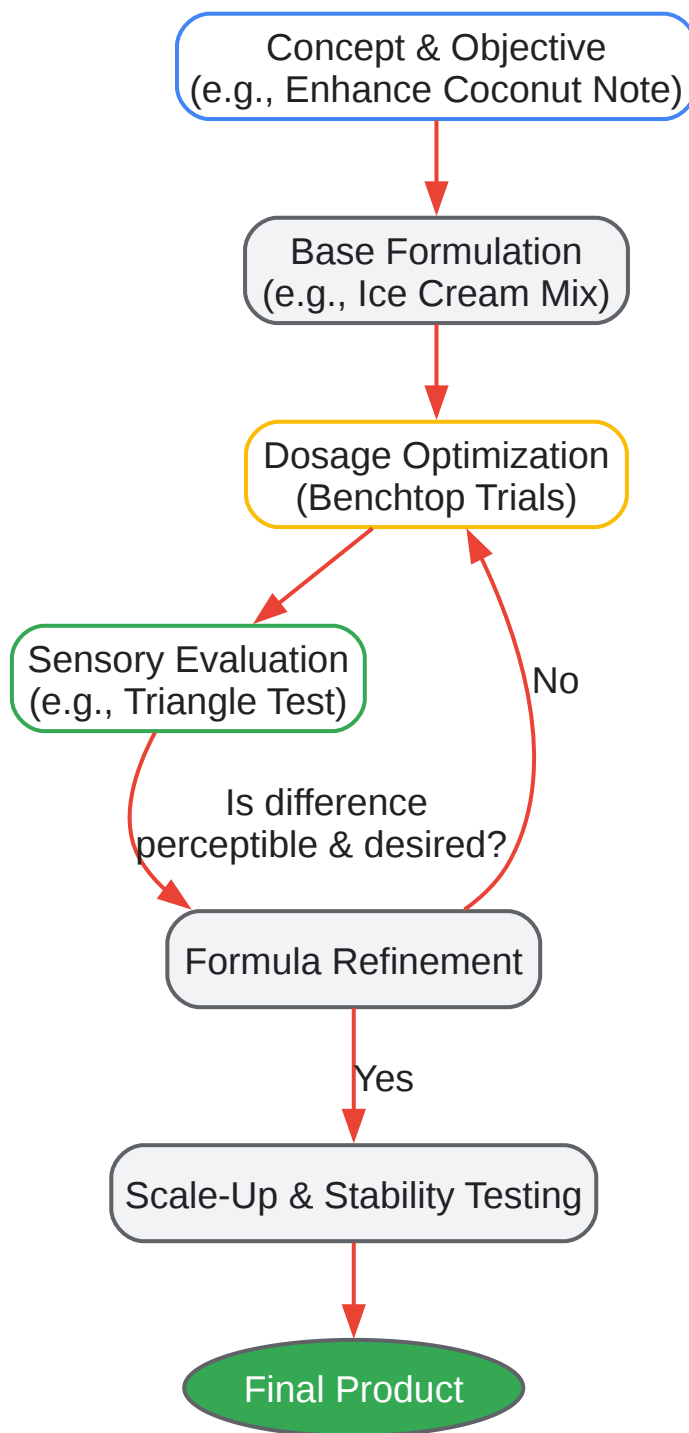
## Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the application of  $\gamma$ -octalactone in flavor chemistry.



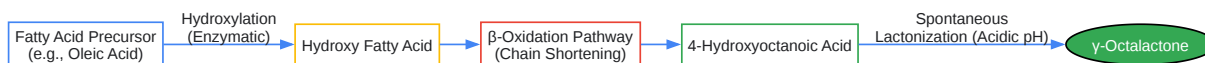
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Caption: Workflow for the analysis of  $\gamma$ -octalactone.



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Caption: Workflow for flavor application in product development.



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Caption: Simplified biochemical pathway for  $\gamma$ -lactone synthesis.

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